molecular formula C4H10ClNO B3009172 trans-2-Methylazetidin-3-ol hydrochloride CAS No. 1354384-23-8

trans-2-Methylazetidin-3-ol hydrochloride

Cat. No. B3009172
CAS RN: 1354384-23-8
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-RFKZQXLXSA-N
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Description

Trans-2-Methylazetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1354384-23-8 . It has a molecular weight of 123.58 and its IUPAC name is (2S,3R)-2-methyl-3-azetidinol hydrochloride .


Molecular Structure Analysis

The InChI code for trans-2-Methylazetidin-3-ol hydrochloride is 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Trans-2-Methylazetidin-3-ol hydrochloride has a molecular weight of 123.58 . It is recommended to be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Pharmacology

In pharmacology, trans-2-Methylazetidin-3-ol hydrochloride is utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of ligands that can interact with biological targets, potentially leading to new therapeutic agents. The compound’s ability to form stable heterocyclic motifs makes it valuable for constructing molecules with high specificity and affinity for certain receptors or enzymes within the body .

Organic Synthesis

As an intermediate in organic synthesis, this compound is employed in the construction of complex organic molecules. Its reactivity allows for the formation of diverse chemical structures, which are essential in the synthesis of natural products, pharmaceuticals, and polymers. The azetidine ring present in trans-2-Methylazetidin-3-ol hydrochloride provides a versatile scaffold that can undergo various chemical transformations, enabling the creation of novel organic compounds .

Medicinal Chemistry

In medicinal chemistry, trans-2-Methylazetidin-3-ol hydrochloride serves as a key intermediate for the design of drug candidates. It is particularly useful in the optimization of lead compounds, where modifications to the molecular structure can enhance the drug’s efficacy, selectivity, and pharmacokinetic properties. Researchers leverage the compound’s chemical properties to improve the interaction with biological targets, which is crucial for the development of new medications .

Biochemistry

Within the realm of biochemistry, this compound is used to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its incorporation into substrates or inhibitors can help elucidate the binding sites and activity of enzymes. This is particularly important for understanding metabolic pathways and for the discovery of new biochemical tools .

Chemical Engineering

trans-2-Methylazetidin-3-ol hydrochloride: finds applications in chemical engineering research, particularly in process development and optimization. Its role in the synthesis of fine chemicals requires a thorough understanding of reaction kinetics, thermodynamics, and scale-up processes. Research in this area aims to develop efficient, cost-effective, and environmentally friendly methods for the production of this compound and its derivatives .

Industrial Uses

In industrial settings, the compound’s applications extend to the synthesis of materials and chemicals that require specific structural features. Its unique chemical properties make it suitable for use in the manufacture of advanced materials, coatings, and specialty chemicals. The development of new industrial processes often involves the use of trans-2-Methylazetidin-3-ol hydrochloride as a precursor or a catalyst in chemical reactions .

Safety and Hazards

The safety information for trans-2-Methylazetidin-3-ol hydrochloride indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methylazetidin-3-ol hydrochloride

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